1-Boc-5-fluoro-3-indazole-carboxylic Acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-Boc-5-fluoro-3-indazole-carboxylic Acid is the 5-HT4 receptor . This receptor plays a crucial role in the transmission of serotonin signals in the brain, which are involved in mood regulation, memory, and learning .
Mode of Action
As an indazolecarboxamide derivative, this compound acts as an agonist of the 5-HT4 receptor . This means it binds to this receptor and activates it, enhancing the transmission of serotonin signals .
Biochemical Pathways
The activation of the 5-HT4 receptor triggers a cascade of biochemical reactions. These include the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then lead to the activation of protein kinase A, which can phosphorylate various target proteins, leading to changes in cell function .
Pharmacokinetics
It is soluble in dmso and methanol , suggesting it may have good bioavailability
Result of Action
The activation of the 5-HT4 receptor by this compound can lead to various cellular effects, depending on the specific cell type and the downstream proteins affected by the increase in cAMP levels. These effects can include changes in cell excitability, gene expression, and neurotransmitter release .
Preparation Methods
The synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic Acid typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indazole and fluorinated reagents.
Reaction Conditions: The process often involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain.
Industrial Production: Industrial production methods may include large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
1-Boc-5-fluoro-3-indazole-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indazole ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and conditions applied, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-Boc-5-fluoro-3-indazole-carboxylic Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Boc-5-fluoro-3-indazole-carboxylic Acid can be compared with other indazole derivatives:
Properties
IUPAC Name |
5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c1-13(2,3)20-12(19)16-9-5-4-7(14)6-8(9)10(15-16)11(17)18/h4-6H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQIWLDKTZMYOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654140 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886368-29-2 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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